5-(4-Chloroanilino)-3-oxo-4-isothiazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chloroanilino)-3-oxo-4-isothiazolecarbonitrile is a substituted aniline.
Scientific Research Applications
Antiviral Properties
5-(4-Chloroanilino)-3-oxo-4-isothiazolecarbonitrile and its derivatives have demonstrated significant antiviral activities. These compounds, particularly isothiazole derivatives, have been effective against various viruses, including human rhinovirus, enteroviruses, and even HIV. Their mechanism of action often involves inhibiting early stages of viral replication, making them potential candidates for antiviral drug development (Romani et al., 2015); (Cutrì et al., 2002); (Cutrì et al., 2004).
Chemical Properties and Synthesis
These compounds also show promise due to their unique chemical properties. Studies have explored their structural, topological, and vibrational properties, providing insights into their behavior in different media. Such understanding is crucial for predicting reactivity and designing compounds with improved efficacy (Crenshaw & Partyka, 1970); (Ioannidou & Koutentis, 2011).
Anticancer Potential
Some derivatives of this compound have shown potential in anticancer research. These compounds have displayed growth inhibitory and cytostatic activities against various cancer cell lines, indicating their potential as frameworks for developing new anticancer drugs (Kachaeva et al., 2018).
Other Applications
The synthesis and reactivity of these compounds have been studied extensively, offering pathways to new heterocyclic compounds. This research contributes to the development of novel synthetic methods and the discovery of new molecules with diverse applications (Christoforou et al., 2006).
Properties
Molecular Formula |
C10H6ClN3OS |
---|---|
Molecular Weight |
251.69 g/mol |
IUPAC Name |
5-(4-chloroanilino)-3-oxo-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C10H6ClN3OS/c11-6-1-3-7(4-2-6)13-10-8(5-12)9(15)14-16-10/h1-4,13H,(H,14,15) |
InChI Key |
FTFJWXKUFGYKLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C(C(=O)NS2)C#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=O)NS2)C#N)Cl |
solubility |
37.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.